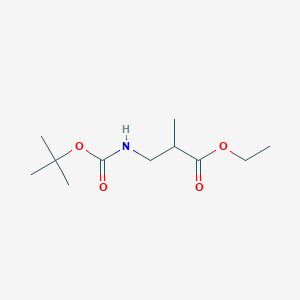
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acid esters. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions. The Boc group is a common protecting group for amines, providing stability and preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the reaction of tert-butyl carbamate with ethyl 2-methylacrylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the carbamate to the acrylate. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acid esters often involves the use of flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amine.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is used for ester reduction.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in THF or DCM is used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxyl group and a phenyl ring.
tert-Butyl 3-((tert-butoxycarbonyl)amino)methylbenzoate: Contains a benzoate group instead of an ethyl ester.
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is unique due to its specific combination of an ethyl ester and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
ethyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H21NO4/c1-6-15-9(13)8(2)7-12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14) |
Clave InChI |
LWVJRJKVLTVHIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















